4-(4-methylphenyl)-1H-pyrazol-5-amine
CAS No.: 40545-63-9
Cat. No.: VC2022280
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40545-63-9 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-1H-pyrazol-5-amine |
| Standard InChI | InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |
| Standard InChI Key | VNDBRCBZFIAMRE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2)N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(NN=C2)N |
Introduction
Chemical Structure and Properties
4-(4-methylphenyl)-1H-pyrazol-5-amine belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features a 4-methylphenyl (p-tolyl) group at position 4 and an amine group at position 5 of the pyrazole ring.
Basic Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 40545-63-9 |
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| Physical Appearance | Solid at room temperature |
| Solubility | Moderate solubility in organic solvents |
| Structure | Five-membered pyrazole ring with p-tolyl and amine substituents |
Table 1: Physical and chemical properties of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Chemical Identifiers
The compound can be identified using several standardized chemical nomenclature systems:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |
| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2)N |
| IUPAC Name | 4-(4-methylphenyl)-1H-pyrazol-5-amine |
Table 2: Chemical identifiers of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Alternative Names and Synonyms
The compound is known by various synonyms in scientific literature and chemical databases:
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4-(p-Tolyl)-1H-pyrazol-3-amine
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1H-Pyrazol-3-amine, 4-(4-methylphenyl)-
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1H-pyrazol-5-amine, 4-(4-methylphenyl)-
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-(4-methylphenyl)-1H-pyrazol-5-amine and related pyrazole derivatives.
General Synthetic Approaches
The synthesis of pyrazole derivatives typically proceeds through the following general approaches:
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Hydrazone Formation and Cyclization: Formation of hydrazones from appropriate precursors, followed by cyclization reactions.
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Precursor-Based Synthesis: Using precursors such as 4-methylacetophenone and hydrazine hydrate to build the pyrazole core structure.
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Industrial Scale Production: Continuous flow reactors are often employed in industrial settings to enhance efficiency and improve yield.
Specific Synthetic Pathway
A regiospecific synthesis pathway can be implemented as demonstrated for similar pyrazole derivatives:
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A precursor such as benzoylacetonitrile can be treated with appropriate hydrazinium compounds (e.g., 4-methylphenyl hydrazinium chloride) under reflux conditions.
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The reaction mixture is typically processed through extraction with dichloromethane/water, followed by drying, filtration, and solvent removal.
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The crude product may be recrystallized from appropriate solvents to obtain the pure compound .
Spectroscopic Characterization
Structural confirmation of 4-(4-methylphenyl)-1H-pyrazol-5-amine typically involves various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected characteristic signals in the 1H NMR spectrum include:
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Methyl protons of the p-tolyl group (singlet, typically around δ 2.3-2.4 ppm)
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Aromatic protons of the phenyl ring (multiplets in the region δ 7.0-7.8 ppm)
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Pyrazole C-H proton (singlet, typically around δ 5.9-6.0 ppm)
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Amine protons (broad signal, often in the region δ 4.5-5.5 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would typically include:
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N-H stretching of the amine group (3300-3500 cm-1)
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C=N stretching of the pyrazole ring (1600-1650 cm-1)
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Aromatic C=C stretching (1450-1600 cm-1)
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C-H stretching of the methyl group (2850-2950 cm-1)
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peak corresponding to the molecular weight (173.21)
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Characteristic fragmentation patterns of the pyrazole ring and p-tolyl substituents
Biological Activities and Applications
4-(4-methylphenyl)-1H-pyrazol-5-amine belongs to a class of compounds with significant biological potential. Research findings indicate a range of applications and activities:
Pharmacological Activities
| Activity Type | Mechanism/Target | Potential Applications |
|---|---|---|
| Anti-inflammatory | Enzyme inhibition, receptor interactions | Treatment of inflammatory conditions |
| Antimicrobial | Cell wall disruption, enzyme inhibition | Antibacterial and antifungal agents |
| Anticancer | Enzyme inhibition, apoptosis induction | Cancer therapeutics |
| Antioxidant | Free radical scavenging | Neurodegenerative diseases, aging |
Table 3: Biological activities of pyrazole derivatives including 4-(4-methylphenyl)-1H-pyrazol-5-amine
Mechanism of Action
The biological activities of this compound and related pyrazole derivatives often involve:
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Enzyme Inhibition: Interaction with specific enzymes that are involved in disease processes.
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Receptor Binding: Binding to cellular receptors to modulate physiological responses.
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Signal Transduction: Interference with cellular signaling pathways that regulate various biological processes.
Chemical Reactivity Relevant to Biological Activity
The reactivity of 4-(4-methylphenyl)-1H-pyrazol-5-amine is characterized by:
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The amine group, which can participate in hydrogen bonding and nucleophilic reactions.
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The nitrogen atoms in the pyrazole ring, which can function as hydrogen bond acceptors.
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The aromatic p-tolyl group, which can engage in hydrophobic interactions with biological targets .
Research Findings and Developments
Recent studies on 4-(4-methylphenyl)-1H-pyrazol-5-amine and structurally related compounds have provided valuable insights into their potential applications.
Structure-Activity Relationships
Research has revealed important correlations between structural features and biological activities:
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The position and nature of substituents on the pyrazole ring significantly influence biological activity.
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The presence of the p-tolyl group at position 4 contributes to specific pharmacological properties.
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Modification of the amine group can lead to derivatives with enhanced or altered biological activities .
Crystallographic Studies
X-ray crystallographic analyses of pyrazole derivatives similar to 4-(4-methylphenyl)-1H-pyrazol-5-amine have revealed:
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The orientation of the pyrazole ring relative to the phenyl substituent.
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Hydrogen bonding patterns involving the amine group.
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Crystal packing arrangements influenced by intermolecular interactions .
Comparison with Related Compounds
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 4-(4-methylphenyl)-1H-pyrazol-5-amine | Reference compound | Basic pyrazole with amine and p-tolyl groups |
| 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | Addition of bromo and methyl groups | Enhanced lipophilicity, altered biological activity |
| 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine | Addition of phenyl group at position 3 | Changed electronic distribution, different receptor interactions |
| 4-Phenyl-1H-pyrazol-5-amine | Replacement of p-tolyl with phenyl | Slightly altered hydrophobicity and binding profile |
Table 4: Comparison of 4-(4-methylphenyl)-1H-pyrazol-5-amine with structurally related compounds
Future Research Directions
Based on current knowledge of 4-(4-methylphenyl)-1H-pyrazol-5-amine and related pyrazole derivatives, several promising research directions emerge:
Medicinal Chemistry Developments
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Development of more potent and selective derivatives through strategic structural modifications.
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Exploration of hybrid molecules combining the pyrazole core with other pharmacophores.
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Investigation of structure-activity relationships to optimize biological activities.
Synthetic Methodology Improvements
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Development of more efficient and environmentally friendly synthetic routes.
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Application of flow chemistry and other modern synthetic techniques to improve yields and purity.
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Exploration of stereoselective synthesis approaches for chiral derivatives.
Biological Evaluation
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Comprehensive screening against diverse disease targets to identify new therapeutic applications.
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Detailed mechanistic studies to elucidate precise modes of action.
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In vivo evaluation of promising candidates for further development.
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